molecular formula C16H25ClN2O B571075 methacryloylaminopropyldimethylbenzylammonium chloride CAS No. 122988-32-3

methacryloylaminopropyldimethylbenzylammonium chloride

Cat. No.: B571075
CAS No.: 122988-32-3
M. Wt: 296.839
InChI Key: QOXCYTZTLIGOLK-UHFFFAOYSA-M
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Description

methacryloylaminopropyldimethylbenzylammonium chloride is a complex organic compound with a unique structure that includes an aminium chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methacryloylaminopropyldimethylbenzylammonium chloride typically involves multiple steps. One common method includes the reaction of 3-aminopropylamine with a suitable ketone to form an intermediate, which is then reacted with a phenyl group and further processed to introduce the chloride ion. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions where the reactants are combined in reactors under specific conditions. The process may include purification steps such as crystallization or distillation to isolate the final product. The use of automated systems and quality control measures ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

methacryloylaminopropyldimethylbenzylammonium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

methacryloylaminopropyldimethylbenzylammonium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methacryloylaminopropyldimethylbenzylammonium chloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)triethoxysilane: A similar compound used in surface functionalization and material synthesis.

    N-(3-Aminopropyl)methacrylamide hydrochloride: Used in polymer chemistry and material science.

Uniqueness

methacryloylaminopropyldimethylbenzylammonium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications and interactions that are not observed in similar compounds.

Properties

CAS No.

122988-32-3

Molecular Formula

C16H25ClN2O

Molecular Weight

296.839

IUPAC Name

3-aminopropyl-dimethyl-(3-methyl-2-oxo-1-phenylbut-3-enyl)azanium;chloride

InChI

InChI=1S/C16H25N2O.ClH/c1-13(2)16(19)15(14-9-6-5-7-10-14)18(3,4)12-8-11-17;/h5-7,9-10,15H,1,8,11-12,17H2,2-4H3;1H/q+1;/p-1

InChI Key

QOXCYTZTLIGOLK-UHFFFAOYSA-M

SMILES

CC(=C)C(=O)C(C1=CC=CC=C1)[N+](C)(C)CCCN.[Cl-]

Synonyms

METHACRYLOYL AMINOPROPYL DIMETHYLBENZYL AMMONIUM CHLORIDE

Origin of Product

United States

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